molecular formula C10H9FN4O B3181890 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 145485-60-5

3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B3181890
M. Wt: 220.2 g/mol
InChI Key: IEGJRCBMNKDAKD-UHFFFAOYSA-N
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Patent
US08575150B2

Procedure details

DMF (300 ml) was added to a mixture of 6-fluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one (42.5 g) and sodium azide (13.59 g, 209 mmol) at room temperature and the reaction was stirred overnight. The mixture was diluted with water (2000 mL) and a precipitate formed, which was filtered off and washed with water. The precipitate was taken up in dichloromethane and washed with brine, dried over Na2SO4, filtered, and concentrated. The crude 3-Azido-6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one was isolated as a dark brown solid. Residual DMF remains in the sample, which was used without further manipulation in the next reaction.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
13.59 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[F:6][C:7]1[C:12]2[CH2:13][CH2:14][CH:15](I)[C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1.[N-:20]=[N+:21]=[N-:22].[Na+]>O>[N:20]([CH:15]1[CH2:14][CH2:13][C:12]2[C:7]([F:6])=[CH:8][CH:9]=[CH:10][C:11]=2[NH:17][C:16]1=[O:18])=[N+:21]=[N-:22] |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
42.5 g
Type
reactant
Smiles
FC1=CC=CC2=C1CCC(C(N2)=O)I
Name
Quantity
13.59 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(NC2=C(CC1)C(=CC=C2)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.